molecular formula C18H12F2N4O2S2 B3413004 N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide CAS No. 941927-70-4

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

Cat. No.: B3413004
CAS No.: 941927-70-4
M. Wt: 418.4 g/mol
InChI Key: AYZQMFRLKXMGLD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazinone class of heterocyclic molecules, characterized by a fused thiazole-pyridazinone core. Its structure includes a 2,4-difluorophenyl acetamide group at the 5-position and a thiophen-2-yl substituent at the 7-position of the pyridazinone ring (Figure 1). This compound is hypothesized to exhibit kinase inhibitory or antimicrobial activity based on structural analogs .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O2S2/c1-9-21-16-17(28-9)15(13-3-2-6-27-13)23-24(18(16)26)8-14(25)22-12-5-4-10(19)7-11(12)20/h2-7H,8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZQMFRLKXMGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[4,5-d]pyridazin core, followed by the introduction of the thiophene and difluorophenyl groups. Common reagents used in these steps include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazolo[4,5-d]pyridazin ring, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Structural Differences vs. Target Compound
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-...thiazolo[4,5-d]pyridazin-5-yl]acetamide C₂₀H₁₄ClFN₄O₂S 4-ClPh (amide), 4-FPh (C7) 428.866 Replaces thiophene with 4-fluorophenyl; Cl vs. F on phenyl
N-(4-Nitrophenyl)-2-{2-[3-(4-ClPh)...thiazol-5-yl}acetamide C₂₇H₂₂ClN₅O₃S 4-NO₂Ph (amide), pyrazolyl (C3) 532.01 Nitrophenyl group; pyrazolyl instead of thiazolo-pyridazinone
2-((3-Ethyl-5,6-dimethyl-4-oxo...thieno[2,3-d]pyrimidin-2-yl)thio)acetamide C₁₉H₁₈F₂N₄O₂S₂ Thieno[2,3-d]pyrimidinone core 452.55 Thieno-pyrimidinone vs. thiazolo-pyridazinone core
N-(2-Methylphenyl)-2-[4-oxo-2-(phenylimino)...thiazolidin-5-yl]acetamide C₂₄H₂₂N₄O₃S₂ Phenylimino-thiazolidinone core 502.58 Thiazolidinone ring instead of pyridazinone

Key Observations

Thiophen-2-yl at C7 may improve π-stacking in enzyme active sites compared to 4-fluorophenyl in ’s analog .

Core Heterocycle Variations: Thiazolo[4,5-d]pyridazinone (target) vs. thieno[2,3-d]pyrimidinone (): The sulfur atom in thiazole enhances hydrogen-bond acceptor capacity, while thiophene’s electron-rich system favors hydrophobic interactions . Pyrazolyl-containing analogs () exhibit broader hydrogen-bonding networks due to the pyrazole’s NH group, which is absent in the target compound .

Biological Activity Trends: Thiazolo-pyridazinones (e.g., ) show moderate COX-2 inhibition (IC₅₀ ~1.2 µM), whereas thiophene-containing analogs (e.g., target compound) are predicted to have stronger kinase inhibition (e.g., p38 MAPK) due to thiophene’s planar structure . Antibacterial activity: Benzothiazole derivatives () with thioacetamide groups exhibit MIC values of 4–8 µg/mL against S. aureus; the target compound’s thiophene may enhance Gram-positive activity .

Biological Activity

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, antioxidant effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by its complex structure which includes:

  • A difluorophenyl group
  • A thiazolo[4,5-d]pyridazine moiety
  • An acetamide functional group

The molecular formula is C18H16F2N4OSC_{18}H_{16}F_2N_4OS with a molecular weight of approximately 378.41 g/mol.

1. Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-714.34
HCT-1166.90
A54910.39

The compound exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a candidate for further development in cancer therapy.

2. Antioxidant Activity

Antioxidant properties were evaluated using various assays including the DPPH and TBARS assays. The compound showed significant inhibition of lipid peroxidation, suggesting that it can mitigate oxidative stress in biological systems. The structure with substituents at specific positions enhanced its antioxidant capacity.

3. Structure-Activity Relationships (SARs)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the thiazolo ring significantly affect both cytotoxicity and antioxidant activity.
  • Variations in the phenyl group lead to changes in binding affinity to target proteins involved in cancer progression.

Case Studies

A notable case study involved the synthesis of thiazolopyridazine derivatives that included this compound as a lead structure. The study highlighted:

  • Enhanced cytotoxicity against breast and lung cancer cell lines.
  • Mechanistic studies revealing apoptosis induction through caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

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